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Compound of Interest

Compound Name: 8-Bromo-5-nitroisoquinoline

Cat. No.: B152763

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for bromo-nitro-
substituted isoquinolines, focusing on 8-Bromo-5-nitroisoquinoline and its constitutional
isomer, 5-Bromo-8-nitroisoquinoline. Due to the limited availability of experimental data for 8-
Bromo-5-nitroisoquinoline, this document presents a comprehensive analysis of the readily
available data for the 5-bromo-8-nitro isomer, alongside predicted data for the 8-bromo-5-nitro
variant. This information is critical for the unambiguous identification and characterization of
these compounds in research and development settings.

Introduction

Bromo-nitro-substituted isoquinolines are important heterocyclic compounds that serve as
versatile building blocks in medicinal chemistry and materials science. Accurate spectroscopic
characterization is paramount for confirming the identity and purity of these molecules. This
guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, provides detailed experimental protocols, and visualizes the analytical

workflow.

Spectroscopic Data

A thorough search of available scientific literature and databases reveals a scarcity of
experimental spectroscopic data for 8-Bromo-5-nitroisoquinoline. However, comprehensive
experimental data is available for its constitutional isomer, 5-Bromo-8-nitroisoquinoline.
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Data for 5-Bromo-8-nitroisoquinoline

The following tables summarize the experimental spectroscopic data for 5-Bromo-8-
nitroisoquinoline.

Table 1: *H NMR Data for 5-Bromo-8-nitroisoquinoline[1]

Chemical Shift (8) Coupling Constant

o Multiplicity (3) Hz Assignment
9.78 S - H-1
8.84 d 5.9 H-3
8.35 d 8.2 H-7
8.33 d 8.3 H-6
8.12 dd JA=0.8,J8=6.0 H-4

Solvent: DMSO-ds, Spectrometer Frequency: 500 MHz

Table 2: 13C NMR Data for 5-Bromo-8-nitroisoquinoline[1]

Chemical Shift (6) ppm

148.1

145.7

145.3

134.5

133.4

127.8

125.8

120.0

118.9
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Solvent: DMSO-ds

Table 3: IR Data for 5-Bromo-8-nitroisoquinoline[1]

Wavenumber (cm~12) Assignment

3053 Aromatic C-H stretch
1619 C=C stretching

1580 Aromatic ring stretch
1520 (approx.) Asymmetric NO: stretch
1485 Aromatic ring stretch
1374 Symmetric NOz2 stretch
1265 C-N stretch

1201 C-H in-plane bend

Sample Preparation: CHCIs solution

Data for 8-Bromo-5-nitroisoquinoline

Experimental NMR and IR data for 8-Bromo-5-nitroisoquinoline are not readily available in
the searched literature. However, predicted mass spectrometry data has been obtained.

Table 4: Predicted Mass Spectrometry Data for 8-Bromo-5-nitroisoquinoline

Adduct Predicted m/z
[M+H]* 252.96073
[M+Na]* 274.94267
[M-H]- 250.94617

Experimental Protocols
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The following sections detail generalized experimental methodologies for acquiring the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of the solid sample.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCIs) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution
height is approximately 4-5 cm.

1H NMR Spectroscopy Protocol:

Instrument: A 400 or 500 MHz NMR spectrometer.

e Solvent: DMSO-de.

o Temperature: 298 K.

e Pulse Program: A standard single-pulse experiment (e.g., zg30).

e Number of Scans: 16 to 64, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.

e Spectral Width: -2 to 12 ppm.

o Referencing: The residual solvent peak of DMSO-de is used as an internal reference (o =
2.50 ppm).

13C NMR Spectroscopy Protocol:
e Instrument: A 100 or 125 MHz NMR spectrometer.

e Solvent: DMSO-ds.
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e Temperature: 298 K.

e Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
e Number of Scans: 1024 or more, depending on the sample concentration.

o Relaxation Delay: 2 seconds.

e Spectral Width: 0 to 200 ppm.

o Referencing: The solvent peak of DMSO-de is used as an internal reference (& = 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

e Place a portion of the powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

FTIR Spectroscopy Protocol:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
» Mode: Transmittance.

e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm™2.

e Number of Scans: 16 to 32.

e Background: A background spectrum of the empty sample compartment or a pure KBr pellet
is recorded and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Electrospray lonization (ESI) Mass Spectrometry Protocol:

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a
quadrupole, time-of-flight, or Orbitrap analyzer).

 lonization Mode: Positive or negative ion mode.

o Capillary Voltage: 3-4 kV.

e Nebulizing Gas (N2): Flow rate appropriate for the instrument and solvent.

e Drying Gas (N2): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

e Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Relationship of Spectroscopic Techniques to Molecular Structure
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Caption: Relationship between spectroscopic techniques and molecular structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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